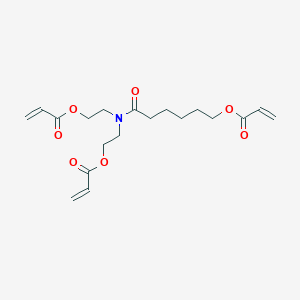
2-Phenoxymethyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxymethyl-1,4-benzoquinone is an organic compound with the molecular formula C13H10O3. It is a derivative of 1,4-benzoquinone, where a phenoxymethyl group is attached to the quinone ring. This compound is known for its distinctive red color and is used in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenoxymethyl-1,4-benzoquinone can be synthesized through a free-radical alkylation of quinones. The process involves the reaction of phenoxyacetic acid with 1,4-benzoquinone in the presence of silver nitrate and ammonium peroxydisulfate as oxidizing agents. The reaction is carried out in water at a temperature of 60-65°C. After the reaction, the product is purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxymethyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroquinone derivatives.
Reduction: It can be reduced to form phenoxymethylhydroquinone.
Substitution: It can undergo nucleophilic substitution reactions with amines and thiols to form corresponding derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxydisulfates.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like secondary amines and thiols are used under mild conditions.
Major Products Formed
Oxidation: Hydroquinone derivatives.
Reduction: Phenoxymethylhydroquinone.
Substitution: Diamino and dithioether derivatives
Wissenschaftliche Forschungsanwendungen
2-Phenoxymethyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color .
Wirkmechanismus
The mechanism of action of 2-Phenoxymethyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a potent redox-active compound. This property allows it to interact with various biological molecules, including enzymes and proteins, leading to its biological effects. The compound can generate reactive oxygen species (ROS) and induce oxidative stress in cells, which is a key mechanism in its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2-Phenoxymethyl-1,4-benzoquinone can be compared with other quinone derivatives such as:
1,4-Benzoquinone: The parent compound, which lacks the phenoxymethyl group.
2-Hydroxymethyl-1,4-benzoquinone: A similar compound with a hydroxymethyl group instead of a phenoxymethyl group.
2,5-Dihydroxy-1,4-benzoquinone: A compound with hydroxyl groups at positions 2 and 5.
The presence of the phenoxymethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
7714-50-3 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-(phenoxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O3/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8H,9H2 |
InChI-Schlüssel |
SWNCJNQLRHPSSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CC(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



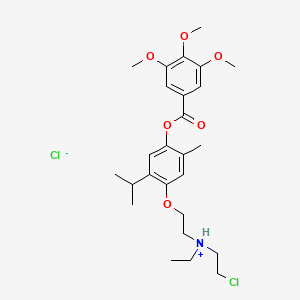
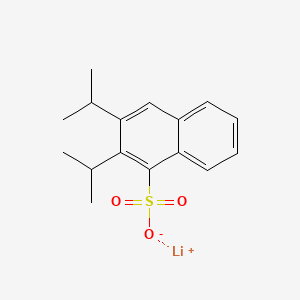

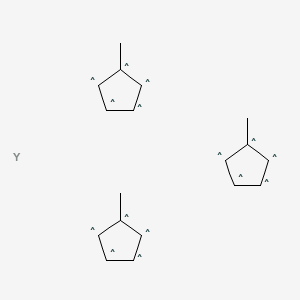

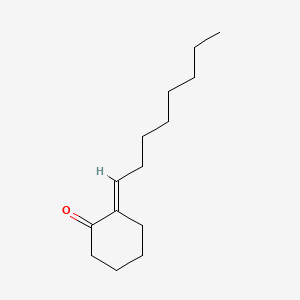
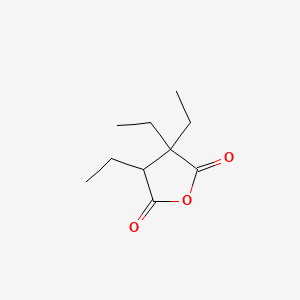
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)

